

3-Chloro-4,5-difluorobenzoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4,5-difluorobenzoic acid

Cat. No.: B136782

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Chloro-4,5-difluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-Chloro-4,5-difluorobenzoic acid** (CAS Number: 150444-95-4). The information is compiled for professionals in research and development who require detailed data for applications in medicinal chemistry, agrochemical synthesis, and material science. This document summarizes key physical data, outlines general experimental protocols for their determination, and presents logical workflows for related scientific processes.

Core Physical and Chemical Properties

3-Chloro-4,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its chemical structure, featuring chlorine and fluorine substituents on the benzoic acid core, imparts specific physicochemical characteristics relevant to its use as an intermediate in the synthesis of complex molecules, including liquid crystals, pharmaceuticals, and pesticides.^[1]

Data Presentation

The following table summarizes the available quantitative data for **3-Chloro-4,5-difluorobenzoic acid**. It is important to note that several of these values are predicted and have not been experimentally verified in the available literature.

Property	Value	Source
Molecular Formula	C ₇ H ₃ ClF ₂ O ₂	[2] [3] [4]
Molecular Weight	192.55 g/mol	[3]
CAS Number	150444-95-4	[2] [3] [4]
Appearance	Solid	
Boiling Point	283.3 °C (Predicted)	[2] [3]
Density	1.573 g/cm ³ (Predicted)	[2] [3]
Flash Point	125.1 °C	[2]
Vapor Pressure	0.0015 mmHg at 25°C	[2]
Refractive Index	1.534	[2]
LogP (Octanol/Water Partition Coefficient)	2.3	[3]
Polar Surface Area (PSA)	37.3 Å ²	[2]
Melting Point	Data not available	[5] [6] [7]
Solubility	Data not available	
pKa	Data not available	

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of **3-Chloro-4,5-difluorobenzoic acid** are not readily available in the public domain. However, the following sections describe generalized, standard methodologies for determining the melting point, solubility, and pKa of benzoic acid derivatives.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Solubility Determination

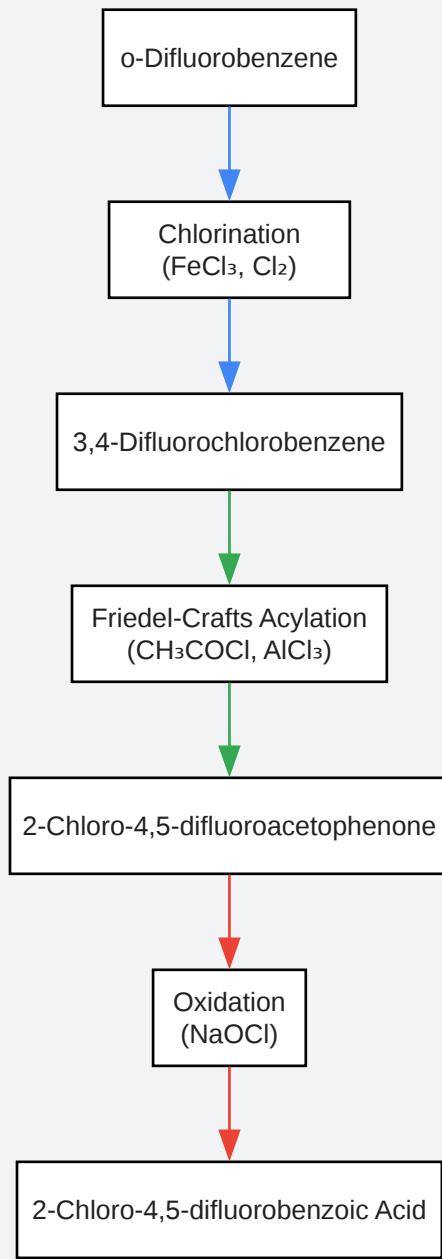
Solubility data is crucial for designing reaction conditions, purification procedures, and formulations.

Methodology: Equilibrium Solubility Method

- **System Preparation:** An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial or flask.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Sample Separation:** The saturated solution is carefully filtered to remove all undissolved solid.
- **Concentration Analysis:** The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by evaporating a known volume of the solvent and weighing the residue. The solubility is then expressed in units such as g/L or mol/L.

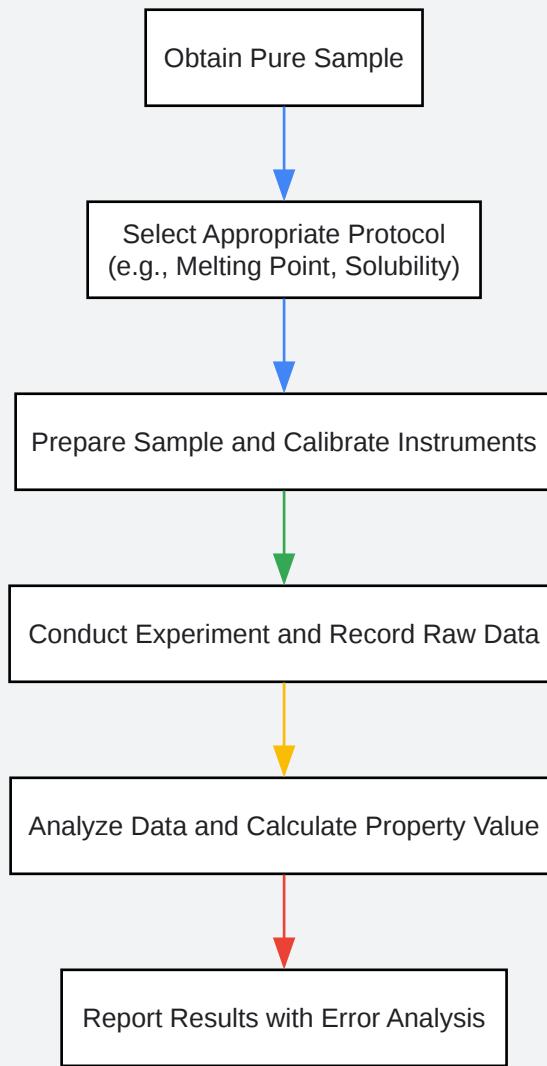
pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent.


Methodology: Potentiometric Titration

- Solution Preparation: A precise weight of the benzoic acid derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.
- Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.

Logical and Experimental Workflows


The following diagrams, created using the DOT language, illustrate a representative synthesis workflow for a related compound and a general experimental workflow for physical property determination.

Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

[Click to download full resolution via product page](#)

Caption: A representative synthesis workflow for a related isomer, 2-Chloro-4,5-difluorobenzoic acid.[8]

General Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for determining key physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-CHLORO-4,5-DIFLUOROBENZOIC ACID | 150444-95-4 [amp.chemicalbook.com]
- 2. 3-CHLORO-4,5-DIFLUOROBENZOIC ACID|150444-95-4 - MOLBASE Encyclopedia [m.molbase.com]
- 3. echemi.com [echemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. angenechemical.com [angenechemical.com]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [3-Chloro-4,5-difluorobenzoic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b136782#3-chloro-4-5-difluorobenzoic-acid-physical-properties\]](https://www.benchchem.com/product/b136782#3-chloro-4-5-difluorobenzoic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com